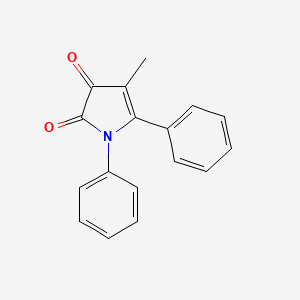
1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- is a heterocyclic organic compound with a unique structure that includes a pyrrole ring substituted with methyl and diphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- typically involves the Paal-Knorr synthesis, which is a well-known method for constructing pyrrole rings. This method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines under acidic conditions . The reaction conditions often include the use of a catalytic amount of iron (III) chloride in water, allowing for the formation of N-substituted pyrroles under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired compound in high purity .
化学反応の分析
Types of Reactions
1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole-2,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can be further functionalized for specific applications .
科学的研究の応用
1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects .
類似化合物との比較
Similar Compounds
1H-Pyrrole-2,5-dione, 3-ethyl-4-methyl-: Another pyrrole derivative with similar reactivity but different substituents.
1H-Pyrrole-2,5-dione, 3,4-dimethyl-: A compound with two methyl groups on the pyrrole ring, showing different chemical properties.
1H-Pyrrole-2,5-dione, 3,4-diphenyl-: Similar structure but with diphenyl groups, leading to different applications.
Uniqueness
1H-Pyrrole-2,3-dione, 4-methyl-1,5-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in various fields .
特性
CAS番号 |
58867-43-9 |
|---|---|
分子式 |
C17H13NO2 |
分子量 |
263.29 g/mol |
IUPAC名 |
4-methyl-1,5-diphenylpyrrole-2,3-dione |
InChI |
InChI=1S/C17H13NO2/c1-12-15(13-8-4-2-5-9-13)18(17(20)16(12)19)14-10-6-3-7-11-14/h2-11H,1H3 |
InChIキー |
JNWURRGBROLASV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C(=O)C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















